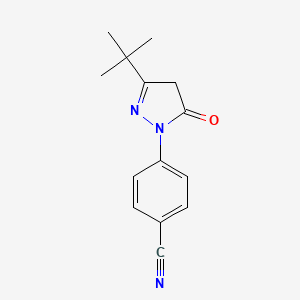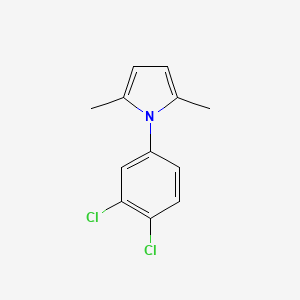
1-(3,4-ジクロロフェニル)-2,5-ジメチル-1H-ピロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,4-dichlorophenyl group and two methyl groups at the 2 and 5 positions
科学的研究の応用
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are used as chemical intermediates and in organic synthesis .
Mode of Action
Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain in photosynthesis and thus reduces the ability of the plant to turn light energy into chemical energy .
Biochemical Pathways
Compounds with similar structures, such as dcmu, are known to interrupt the photosynthetic electron transport chain in photosynthesis .
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and predominantly excreted in urine .
Result of Action
Related compounds like dcmu are known to reduce the ability of the plant to turn light energy into chemical energy .
Action Environment
It is known that the composition of the water matrix is a key factor for the photofate of biocides in various natural waters .
生化学分析
Biochemical Properties
Similar compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known to inhibit photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares similar properties, it could interact with enzymes and proteins involved in photosynthetic reactions. The nature of these interactions would likely involve binding to specific sites on these biomolecules, potentially altering their function.
Cellular Effects
The cellular effects of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole are currently unknown. If it shares properties with DCMU, it could impact various types of cells and cellular processes. For instance, DCMU is known to inhibit the transit through G2/M phase in the cell cycle of Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dcmu, a structurally similar compound, is known to block the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this mechanism, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds like DCMU have shown that it can affect the cell cycle transit in Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Dcmu, a similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this property, it could interact with enzymes or cofactors involved in photosynthesis, potentially affecting metabolic flux or metabolite levels.
準備方法
The synthesis of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid.
Procedure: The 3,4-dichloroaniline reacts with acetylacetone in the presence of the acid catalyst to form the desired pyrrole compound through a cyclization reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3 and 4 positions of the phenyl ring, using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted pyrroles and phenyl derivatives.
類似化合物との比較
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds:
Similar Compounds: Examples include 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichloromethylphenidate.
Uniqueness: The unique substitution pattern on the pyrrole ring and the presence of the 3,4-dichlorophenyl group confer distinct chemical and biological properties, making it valuable for specific applications.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPUUHTNZPKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
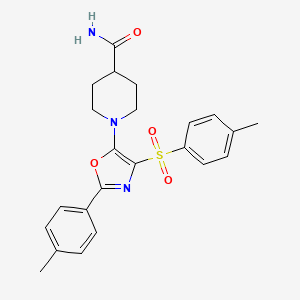
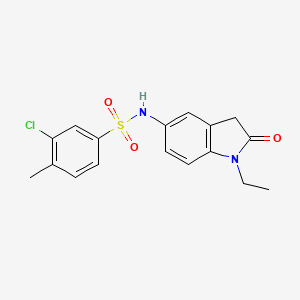
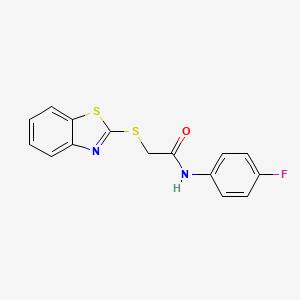
![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2394587.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)

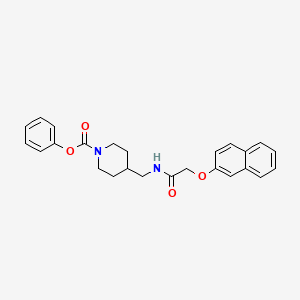
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
